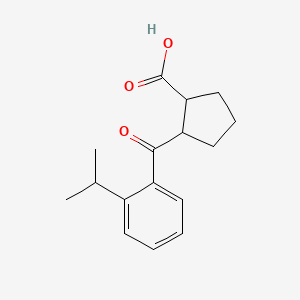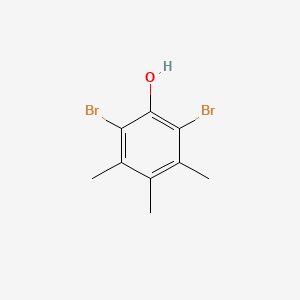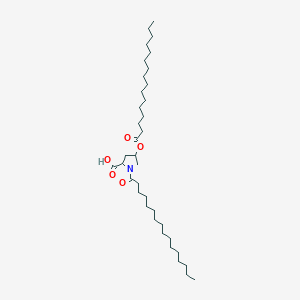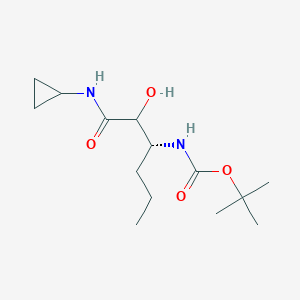
3-Isocyanatopentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isocyanatopentanenitrile is an organic compound characterized by the presence of both an isocyanate group (N=C=O) and a nitrile group (C≡N) within its molecular structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Isocyanatopentanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-aminopentanenitrile with phosgene (COCl₂), which results in the formation of the isocyanate group. This reaction typically requires controlled conditions to ensure safety and efficiency .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature reactors and specialized equipment to handle the reactive intermediates. The process may also include steps such as distillation and purification to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isocyanatopentanenitrile undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Substitution Reactions: Can participate in nucleophilic substitution reactions with amines to form ureas.
Common Reagents and Conditions:
Alcohols: Used in the formation of urethanes.
Water: Involved in hydrolysis reactions.
Major Products Formed:
Urethanes: Formed from reactions with alcohols.
Amines and Carbon Dioxide: Products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-Isocyanatopentanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its potential in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Isocyanatopentanenitrile involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity allows it to form various products, including urethanes, ureas, and amines. The nitrile group (C≡N) can also participate in reactions, adding to the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
- 3-Isocyanatopropyltrimethoxysilane
- 3-Isocyanatopropyltriethoxysilane
- Hexamethylene diisocyanate
Comparison: 3-Isocyanatopentanenitrile is unique due to the presence of both an isocyanate and a nitrile group, which imparts distinct reactivity compared to other isocyanates. For example, hexamethylene diisocyanate lacks the nitrile group, making its reactivity profile different. The presence of the nitrile group in this compound allows for additional reactions and applications, particularly in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
61386-75-2 |
|---|---|
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
3-isocyanatopentanenitrile |
InChI |
InChI=1S/C6H8N2O/c1-2-6(3-4-7)8-5-9/h6H,2-3H2,1H3 |
InChI-Schlüssel |
HVAHDQGDGUVVJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC#N)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113214.png)
![1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14113219.png)


![(4R,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid](/img/structure/B14113235.png)


![N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide](/img/structure/B14113278.png)


![5,5-dimethyl-3-[(6-methylpyridin-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14113306.png)
![1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-](/img/structure/B14113308.png)
![11-(4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B14113315.png)

